3-methyl-6,7-dihydro-1-benzofuran-4(5H)-one
Overview
Description
3-methyl-6,7-dihydro-1-benzofuran-4(5H)-one is a useful research compound. Its molecular formula is C9H10O2 and its molecular weight is 150.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Advancements
Ma et al. (2014) developed an efficient three-component strategy for synthesizing multifunctionalized 6,7-dihydrobenzofuran-4(5H)-ones. This process, which utilizes microwave irradiation in ethyl alcohol, allows for quick synthesis and direct precipitation of products, making it an eco-friendly approach (Ma et al., 2014).
Electrochemical Applications
Moghaddam et al. (2006) conducted a study on the electrochemical oxidation of 3,4-dihydroxybenzoic acid, leading to the formation of benzofuran derivatives. This research demonstrates the potential of electrochemical methods in synthesizing benzofuran compounds (Moghaddam et al., 2006).
Novel Compounds Synthesis
Gao et al. (2011) described a novel and cost-effective synthesis of methylenedioxy-bearing benzofuran-quinoline carboxylic acid derivatives. These compounds were produced via a one-pot reaction, highlighting the versatility of benzofuran derivatives in chemical synthesis (Gao et al., 2011).
Photostimulated Reactions
Vaillard et al. (2004) explored photostimulated reactions of various chlorides and bromides, resulting in the formation of reduced products such as 3-methyl-2,3-dihydro-benzofuran. This study reveals the potential of photochemical methods in the synthesis of benzofuran derivatives (Vaillard et al., 2004).
Spectral Analysis and Quantum Studies
Halim and Ibrahim (2022) conducted an in-depth spectral analysis and quantum studies of a novel benzofuran derivative. Their research provides insights into the electronic properties and stability of these compounds, crucial for understanding their potential applications in various fields (Halim & Ibrahim, 2022).
Optoelectronic and Drug Likeness Properties
Hiremath et al. (2018) synthesized a benzofuran derivative and investigated its spectroscopic, reactivity, optoelectronic, and drug likeness properties. This study highlights the multifaceted applications of benzofuran compounds in pharmaceuticals and organic electronics (Hiremath et al., 2018).
Properties
IUPAC Name |
3-methyl-6,7-dihydro-5H-1-benzofuran-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-6-5-11-8-4-2-3-7(10)9(6)8/h5H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXIXLZOMVQEPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C(=O)CCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60552070 | |
Record name | 3-Methyl-6,7-dihydro-1-benzofuran-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60552070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6906-61-2 | |
Record name | 3-Methyl-6,7-dihydro-1-benzofuran-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60552070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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